molecular formula C20H27NO2 B15193851 XG2Jqx2jdj CAS No. 782404-47-1

XG2Jqx2jdj

Cat. No.: B15193851
CAS No.: 782404-47-1
M. Wt: 313.4 g/mol
InChI Key: INLMDDDTZIKNNI-YLJYHZDGSA-N
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Description

Without structural, functional, or spectral data (e.g., molecular formula, NMR/IR spectra), a definitive characterization cannot be established .

Properties

CAS No.

782404-47-1

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(3R,4R)-4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3/t17-,20-/m1/s1

InChI Key

INLMDDDTZIKNNI-YLJYHZDGSA-N

Isomeric SMILES

CCO[C@@]1(CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CO3

Canonical SMILES

CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of XG2Jqx2jdj involves the formation of a piperidine ring with specific substituents. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

XG2Jqx2jdj undergoes various chemical reactions, including:

Scientific Research Applications

XG2Jqx2jdj has several scientific research applications:

Mechanism of Action

The mechanism of action of XG2Jqx2jdj involves its interaction with the mu-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .

Comparison with Similar Compounds

Challenges in Comparative Analysis

a. Lack of Primary Data

  • The evidence provided focuses on manuscript formatting, table creation, and general research guidelines (e.g., ) but lacks experimental or theoretical data specific to "XG2Jqx2jdj" .
  • Structural analogs or functional substitutes cannot be identified without knowing the compound’s core properties (e.g., metal center, ligand type, functional groups) .

b. Ambiguity in Nomenclature

  • This prevents cross-referencing with known compounds.

c. Contradictions in Evidence

  • Guidelines in and stress the need for rigorous spectral validation and peer-reviewed references, which are absent here .

Recommendations for Future Research

To conduct a valid comparison, the following steps are essential:

Clarify the Compound’s Identity : Obtain the IUPAC name, CAS number, or structural diagram.

Source Primary Data : Refer to peer-reviewed studies, patents, or technical reports detailing synthesis, characterization, and applications of "this compound."

Define Comparison Criteria :

  • Structural Similarity : Compare bond types, stereochemistry, or metal-ligand frameworks.
  • Functional Similarity : Evaluate applications (e.g., catalytic activity, pharmaceutical use).

Use Specialized Tools : Leverage computational chemistry software (e.g., Gaussian, Schrödinger) or cheminformatics platforms (e.g., ChemAxon) to predict properties and analogs .

Hypothetical Comparison Framework (Illustrative Example)

If "this compound" were a coordination compound, a comparison might involve:

Property This compound (Hypothetical) Compound A (e.g., Cisplatin) Compound B (e.g., Ferrocene)
Molecular Formula Undefined PtCl₂(NH₃)₂ Fe(C₅H₅)₂
Application Undefined Anticancer drug Catalytic precursor
Thermal Stability Undefined Decomposes at 270°C Stable up to 400°C
Toxicity (LD₅₀) Undefined 14 mg/kg (rat, oral) 1,200 mg/kg (rat, oral)

Note: This table is illustrative and assumes hypothetical data.

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